3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N2O2S/c1-13-6-2-5-9-16(13)26-19(27)18-17(10-11-29-18)25(20(26)28)12-14-7-3-4-8-15(14)21(22,23)24/h2-11,18H,12H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUATTYCLBPIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4C(F)(F)F)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N2O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thieno[3,2-d]pyrimidine core structure with substituents that enhance its biological activity. The presence of trifluoromethyl and methyl groups contributes to its lipophilicity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways. For instance, it has demonstrated inhibitory effects on kinases that are crucial for cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity by binding to specific sites, thereby influencing downstream signaling pathways.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties:
- Cytotoxicity : Research indicates that it has cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values suggest potent activity at low concentrations .
- Mechanism : The mechanism involves induction of apoptosis and cell cycle arrest in cancer cells. This is likely mediated through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition comparable to standard antibiotics .
- Inhibition of Biofilm Formation : Studies suggest that it may inhibit biofilm formation in pathogenic bacteria, which is critical for treating chronic infections.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against A549 and HeLa cells with IC50 values of 10 µM and 15 µM respectively. |
| Study 2 | Showed broad-spectrum antibacterial activity with MIC values ranging from 5 to 50 µg/mL against various strains. |
| Study 3 | Investigated the mechanism of action revealing induction of apoptosis via mitochondrial pathways in cancer cells. |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances potency. Conversely, substituents that are electron-donating tend to decrease activity.
- Core Structure Importance : The thienopyrimidine core is essential for maintaining biological activity; modifications can lead to loss of efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related thieno[3,2-d]pyrimidine derivatives:
*Calculated based on molecular formula (C₂₁H₁₆F₃N₃O₂S).
Key Observations:
Substituent Effects on Activity: The 2-(trifluoromethyl)benzyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., phenyl or benzyl groups) . Halogenated aryl groups (e.g., 2,4-difluorophenyl in ) improve target binding via electron-withdrawing effects but may reduce solubility.
Synthetic Routes: Most thieno[3,2-d]pyrimidines are synthesized via cyclocondensation of thioureas with α,β-unsaturated ketones or Vilsmeier–Haack reactions for functionalization . The trifluoromethylbenzyl group in the target compound may be introduced via alkylation of the thieno[3,2-d]pyrimidine core using 2-(trifluoromethyl)benzyl chloride .
Biological Performance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
